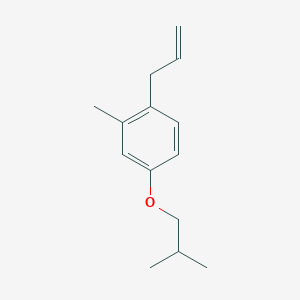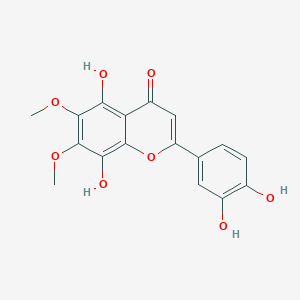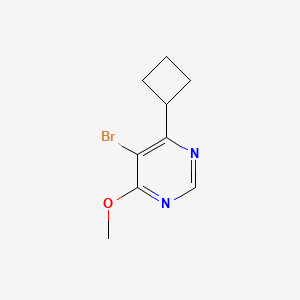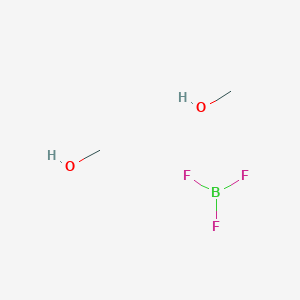![molecular formula C7H13BrO2 B13906640 [4-(Bromomethyl)tetrahydropyran-4-YL]methanol](/img/structure/B13906640.png)
[4-(Bromomethyl)tetrahydropyran-4-YL]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Bromomethyl)tetrahydropyran-4-YL]methanol: is an organic compound with the molecular formula C7H13BrO2. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. The compound features a bromomethyl group and a hydroxymethyl group attached to the tetrahydropyran ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Bromomethyl)tetrahydropyran-4-YL]methanol typically involves the bromination of tetrahydropyran derivatives. One common method is the bromination of tetrahydropyran-4-methanol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error. Purification steps such as distillation and recrystallization are used to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in [4-(Bromomethyl)tetrahydropyran-4-YL]methanol can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines, leading to the formation of various substituted tetrahydropyran derivatives.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used for these oxidations.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding alcohols or alkanes. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), methanol (CH3OH), reflux conditions.
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (CH2Cl2), room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), ether, low temperature.
Major Products Formed:
- Substituted tetrahydropyran derivatives
- Aldehydes and carboxylic acids
- Alcohols and alkanes
Scientific Research Applications
Chemistry: [4-(Bromomethyl)tetrahydropyran-4-YL]methanol is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is used in the development of biologically active molecules. Its derivatives have shown potential in drug discovery and development, particularly in the synthesis of compounds with antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility allows for the creation of polymers, resins, and other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of [4-(Bromomethyl)tetrahydropyran-4-YL]methanol is primarily based on its ability to undergo various chemical reactions. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the hydroxymethyl group can participate in oxidation and reduction reactions. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of diverse products with specific biological and chemical properties .
Comparison with Similar Compounds
Tetrahydropyran-4-methanol: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
4-Bromotetrahydropyran: Lacks the hydroxymethyl group, limiting its ability to undergo oxidation and reduction reactions.
4-Hydroxymethyltetrahydropyran: Similar structure but without the bromomethyl group, affecting its reactivity and applications.
Uniqueness: [4-(Bromomethyl)tetrahydropyran-4-YL]methanol is unique due to the presence of both bromomethyl and hydroxymethyl groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to undergo nucleophilic substitution, oxidation, and reduction reactions sets it apart from similar compounds and enhances its utility in various scientific and industrial applications .
Properties
IUPAC Name |
[4-(bromomethyl)oxan-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c8-5-7(6-9)1-3-10-4-2-7/h9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBLKFXJMDLYQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13906570.png)
![6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B13906575.png)



![2-[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile](/img/structure/B13906585.png)
![6-Bromo-4-fluoro-3-isopropyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13906592.png)


![3-[[(1R,3R,4R,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13906612.png)


